molecular formula C8H3F2NO6 B6171554 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid CAS No. 2551116-88-0

2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid

Cat. No. B6171554
CAS RN: 2551116-88-0
M. Wt: 247.1
InChI Key:
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Description

“2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid” is a chemical compound with the CAS Number: 2551116-88-0 . It has a molecular weight of 247.11 . The IUPAC name for this compound is 2,2-difluoro-6-nitrobenzo[d][1,3]dioxole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid” is 1S/C8H3F2NO6/c9-8(10)16-5-1-3(7(12)13)4(11(14)15)2-6(5)17-8/h1-2H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.

Safety and Hazards

For safety information and potential hazards associated with “2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid involves the introduction of fluorine and nitro groups onto a dioxaindane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,2-difluoro-1,3-dioxane", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Synthesis of 2,2-difluoro-6-nitro-1,3-dioxaindane", "a. Dissolve 2,2-difluoro-1,3-dioxane in acetic acid and add 2-nitrobenzaldehyde.", "b. Add sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain 2,2-difluoro-6-nitro-1,3-dioxaindane.", "Step 2: Carboxylation of 2,2-difluoro-6-nitro-1,3-dioxaindane", "a. Dissolve 2,2-difluoro-6-nitro-1,3-dioxaindane in a mixture of acetic acid and water.", "b. Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "c. Bubble carbon dioxide through the reaction mixture until the pH stabilizes.", "d. Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid." ] }

CAS RN

2551116-88-0

Product Name

2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid

Molecular Formula

C8H3F2NO6

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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